molecular formula C12H11NO2 B158344 3-Methyl-4-acetyl-5-phenylisoxazole CAS No. 127916-08-9

3-Methyl-4-acetyl-5-phenylisoxazole

Katalognummer B158344
CAS-Nummer: 127916-08-9
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: ZANKIGGWTAOTSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-acetyl-5-phenylisoxazole, also known as MAPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPI is a derivative of isoxazole and has a unique chemical structure that makes it a suitable candidate for different types of scientific research.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-acetyl-5-phenylisoxazole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to have anticonvulsant and anti-epileptic effects, indicating its potential use in the treatment of neurological disorders. Additionally, 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit antioxidant and antimicrobial properties, making it a suitable candidate for the development of new antimicrobial agents.

Wirkmechanismus

The exact mechanism of action of 3-Methyl-4-acetyl-5-phenylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Methyl-4-acetyl-5-phenylisoxazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By modulating GABA receptor activity, 3-Methyl-4-acetyl-5-phenylisoxazole can exert anticonvulsant and anti-epileptic effects.
Biochemical and Physiological Effects
3-Methyl-4-acetyl-5-phenylisoxazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the body. By reducing the levels of these cytokines, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. By increasing the levels of these enzymes, 3-Methyl-4-acetyl-5-phenylisoxazole can protect the body against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

3-Methyl-4-acetyl-5-phenylisoxazole has several advantages for lab experiments, including its unique chemical structure, which makes it a suitable candidate for various types of scientific research. 3-Methyl-4-acetyl-5-phenylisoxazole is also relatively easy to synthesize, which makes it readily available for laboratory use. However, 3-Methyl-4-acetyl-5-phenylisoxazole has some limitations for lab experiments, including its potential toxicity and the need for precise control of reaction conditions during synthesis.

Zukünftige Richtungen

There are several future directions for the research of 3-Methyl-4-acetyl-5-phenylisoxazole. One potential direction is the development of new drugs based on the chemical structure of 3-Methyl-4-acetyl-5-phenylisoxazole. 3-Methyl-4-acetyl-5-phenylisoxazole has shown promising results in preclinical studies for the treatment of various disorders, including inflammatory, pain-related, and neurological disorders. Another potential direction is the investigation of the molecular mechanisms underlying the effects of 3-Methyl-4-acetyl-5-phenylisoxazole. The exact mechanisms of action of 3-Methyl-4-acetyl-5-phenylisoxazole are not fully understood, and further research is needed to elucidate these mechanisms. Additionally, the potential toxicity of 3-Methyl-4-acetyl-5-phenylisoxazole needs to be further investigated to ensure its safety for use in humans.

Eigenschaften

CAS-Nummer

127916-08-9

Produktname

3-Methyl-4-acetyl-5-phenylisoxazole

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI-Schlüssel

ZANKIGGWTAOTSO-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1C(=O)C)C2=CC=CC=C2

Kanonische SMILES

CC1=NOC(=C1C(=O)C)C2=CC=CC=C2

Synonyme

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a dichloromethane solution of oxalyl chloride was added DMSO at −78° C., the mixture was stirred at −78° C. for 15 min and followed by addition of a dichloromethane solution of compound the above Compound 26. The reaction mixture was stirred for 30 min at −78° C., then triethylamine was added, after which the reaction mixture was allowed to warm to room temperature gradually. To the reaction mixture was added ethyl acetate and brine. The organic phase was dried over magnesium sulfate, and the solvent was removed under reduced pressure. The crude product, obtained in 94% yield, was used directly for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.